![molecular formula C7H7ClN4 B3024504 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 167371-76-8](/img/structure/B3024504.png)
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has been used in various areas of drug design . It is isoelectronic with purines, making it a potential surrogate for the purine ring . The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine was achieved through the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, which generated an intermediate compound. This compound was then converted to the final product in phosphorus oxychloride .Molecular Structure Analysis
The TP heterocycle has structural similarities with the purine ring, which has led to studies investigating TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The TP heterocycle has found numerous applications in medicinal chemistry . For example, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases .Scientific Research Applications
Synthesis and Structural Analysis
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine and its analogues have been synthesized and structurally analyzed, demonstrating their stability and versatility as synthetic intermediates. For instance, Tang, Wang, Li, and Wang (2014) investigated the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to [1,5-c] analogues. Their research highlighted the stability of C-5-substituted analogues and their utility in diverse chemical reactions, such as palladium-catalyzed cross-couplings and direct aromatic substitution (Tang, Wang, Li, & Wang, 2014).
Antimicrobial and Antitubercular Properties
Some derivatives of this compound have been explored for their antimicrobial and antitubercular properties. For example, Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, and V. Charushin (2019) synthesized structural analogs of this compound and evaluated their tuberculostatic activity, finding a relationship between structure and activity (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Biological Activities
The biological activities of triazolopyrimidines, including this compound, have been extensively studied. Pinheiro, Pinheiro, Muri, Pessoa, Cadorini, and Greco (2020) discussed the applications of these compounds in both agriculture and medicinal chemistry, highlighting their significance in areas such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer treatments (Pinheiro et al., 2020).
Applications in Medicinal Chemistry
The triazolopyrimidine scaffold, which includes this compound, is a privileged structure in medicinal chemistry. Massari, Desantis, Nannetti, Sabatini, Tortorella, Goracci, Cecchetti, Loregian, and Tabarrini (2017) reported on the synthesis of derivatives of this compound for potential applications in inhibiting influenza virus RNA polymerase (Massari et al., 2017).
Mechanism of Action
Target of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to act on different targets such as tubulin , LSD1 , and CDK2 , exhibiting potent antitumor activities.
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Biochemical Pathways
The compound is known to affect the ERK signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival. By inhibiting this pathway, the compound can potentially suppress the growth of cancer cells .
Result of Action
The compound has been found to exhibit antiproliferative activities against certain cancer cell lines . For instance, it can dose-dependently inhibit the growth and colony formation of MGC-803 cells . Furthermore, it can induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Future Directions
The TP scaffold has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . This suggests that TP derivatives, including 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine, may have potential for further exploration in drug design.
Biochemical Analysis
Biochemical Properties
It is known that some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents
Cellular Effects
Some related compounds have been reported to have antitumor properties , suggesting that 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-5-3-6(8)12-7(11-5)9-4-10-12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSTYGSBBPKJAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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